(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone

Drug Metabolism Pharmacokinetics Fluorine Chemistry

(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone (CAS 955406-30-1) is a heterocyclic building block that combines a 4,4-difluoropiperidine pharmacophore with a 4-bromophenyl ketone via an amide-like methanone linker. The 4,4-difluoropiperidine core is a privileged scaffold in orexin-1 receptor (OX1R) antagonists, conferring >625-fold functional selectivity over OX2R when coupled with appropriate ether and amide appendages.

Molecular Formula C12H12BrF2NO
Molecular Weight 304.13 g/mol
CAS No. 955406-30-1
Cat. No. B1458725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone
CAS955406-30-1
Molecular FormulaC12H12BrF2NO
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrF2NO/c13-10-3-1-9(2-4-10)11(17)16-7-5-12(14,15)6-8-16/h1-4H,5-8H2
InChIKeyYCQQXJQRTUMDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone (CAS 955406-30-1): A Dual-Function Fluorinated Intermediate for Outsourced Synthesis & Fragment-Based Discovery


(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone (CAS 955406-30-1) is a heterocyclic building block that combines a 4,4-difluoropiperidine pharmacophore with a 4-bromophenyl ketone via an amide-like methanone linker [1]. The 4,4-difluoropiperidine core is a privileged scaffold in orexin-1 receptor (OX1R) antagonists, conferring >625-fold functional selectivity over OX2R when coupled with appropriate ether and amide appendages [2]. The 4-bromophenyl moiety provides a universal cross-coupling handle for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations, enabling systematic diversification of this pharmacophore [3]. This makes the compound a strategic intermediate for medicinal chemistry programs that require both metabolic stability (from gem-difluorination) and late-stage aryl functionalization.

Why Generic Piperidine or Mono-Halo Analogs Cannot Replace (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone


Interchanging this compound with structurally similar intermediates risks compromising both synthetic versatility and pharmacological profile. The 4,4-difluoropiperidine ring is not a passive linker; gem-difluorination at the 4-position reduces basicity (calculated pKa ~6.8 vs ~9.8 for unsubstituted piperidine) and significantly improves metabolic stability by blocking oxidative metabolism at that position [1]. Substituting with a non-fluorinated or mono-fluorinated piperidine would restore metabolic vulnerability. Conversely, replacing the 4-bromophenyl group with a 4-chlorophenyl analog reduces cross-coupling reactivity: aryl bromides undergo oxidative addition with Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under typical Suzuki conditions [2]. A non-halogenated phenyl ring eliminates the cross-coupling handle entirely, preventing modular diversification. Thus, each structural element serves an orthogonal, non-redundant function that generic alternatives cannot simultaneously satisfy.

Component-Level Evidence for Proprietary Selection of (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone


Metabolic Stability of gem-Difluoropiperidine vs. Unsubstituted Piperidine in Human Liver Microsomes

The 4,4-difluoropiperidine motif resists cytochrome P450-mediated oxidation at the 4-position, a major metabolic soft spot for unsubstituted piperidines. In a matched molecular pair study of piperidine-containing compounds, 4,4-gem-difluorination reduced intrinsic clearance (CLint) in human liver microsomes by an average of 2.7-fold compared to the non-fluorinated parent [1]. For the target compound, the presence of this motif translates into an intermediate with an inherently lower metabolic liability, which is critical when the final drug candidate must achieve sufficient oral exposure or half-life. This quantitative advantage cannot be replicated by 4-fluoropiperidine or 4-monofluorinated analogs, which retain one oxidizable C–H bond at the 4-position.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Aryl Bromide vs. Aryl Chloride Reactivity in Suzuki–Miyaura Cross-Coupling

The 4-bromophenyl group in the target compound enables high-yielding, mild-condition Suzuki–Miyaura cross-coupling that is simply not achievable with the corresponding 4-chlorophenyl analog. Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), 4-bromotoluene couples with phenylboronic acid in >95% yield within 2 hours, whereas 4-chlorotoluene requires elevated temperatures (≥100 °C), stronger bases, and specialized ligands (e.g., SPhos) to reach comparable yields [1]. For procurement, this means that chemists using (4-bromophenyl)(4,4-difluoropiperidin-1-yl)methanone can rely on robust, broadly tolerant coupling protocols without the need for costly phosphine ligands or microwave reactors, reducing both reagent costs and optimization time.

Synthetic Methodology Cross-Coupling Building Block Versatility

Commercial Purity Benchmarking: 98% (HPLC) from Fluoropharm vs. Industry Standard 95%

The target compound is commercially available at ≥98% purity (HPLC) from specialized fluorochemical suppliers such as Fluoropharm (Catalog No. FBF2656) and LeYan (Product No. 1548200) , exceeding the 95% purity baseline offered by general chemical distributors such as AK Scientific . A 3% absolute purity difference may seem incremental, but for advanced intermediates destined for multi-step synthesis, each 1% impurity can generate new byproducts that complicate downstream purification and reduce overall yield. For a 5-step linear sequence, a 98% purity input yields a theoretical 90.4% final purity ceiling (assuming no other impurities), whereas 95% input caps at 77.4%—a 13% absolute purity deficit that often translates into a failed crystallization or a rejected batch release.

Quality Control Procurement Specification Intermediate Purity

Selectivity of 4,4-Difluoropiperidine-Containing Ligands for OX1R over OX2R

The 4,4-difluoropiperidine core is a validated selectivity determinant for orexin-1 receptor (OX1R) antagonists. In a functional assay measuring calcium mobilization in CHO cells expressing rat OX1R and OX2R, a 4,4-difluoropiperidine-containing lead compound (analog 47) achieved >625-fold functional selectivity for OX1R over OX2R, whereas the corresponding unsubstituted piperidine analog showed only ~50-fold selectivity [1]. This demonstrates that the gem-difluoro substitution is not merely a metabolic stabilizer but an active driver of receptor subtype selectivity. Intermediates containing this core, such as (4-bromophenyl)(4,4-difluoropiperidin-1-yl)methanone, are therefore essential for preserving this selectivity in advanced leads.

Orexin Receptor Selectivity CNS Drug Discovery

Procurement-Relevant Application Scenarios for (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone


Parallel Medicinal Chemistry for Orexin-1 Receptor (OX1R) Antagonist Lead Optimization

In a CNS drug discovery program targeting selective OX1R antagonism, the target compound serves as the late-stage diversification point. The pre-installed 4,4-difluoropiperidine core provides the requisite OX1R selectivity (>625-fold over OX2R as demonstrated by the Kuduk scaffold [1]), while the 4-bromophenyl handle permits parallel Suzuki coupling with a library of boronic acids to explore P2–P3 pocket SAR. Using this intermediate, a medicinal chemistry team can generate 48–96 analogs in a single week using a standard Pd(PPh₃)₄/Na₂CO₃ protocol at 80 °C, a reaction condition that would fail with the corresponding 4-chlorophenyl analog without costly ligand and microwave optimization [2].

Contract Research Organization (CRO) Hit-to-Lead Libraries Requiring Metabolic Stability

A CRO synthesizing focused libraries for a client's metabolic stability screen can incorporate this intermediate as the central scaffold. The 2.7-fold lower intrinsic clearance conferred by gem-difluorination (inferred from matched molecular pair analysis [3]) increases the probability that library members survive the first-pass metabolic stability filter, thereby increasing the hit rate and reducing the need for iterative re-synthesis. Procuring the compound at ≥98% purity from Fluoropharm further ensures that downstream Suzuki reactions yield cleaner products, minimizing the CRO's purification overhead.

Process Chemistry Route Scouting for a Late-Stage Bromine Replacement Strategy

In a pre-clinical development setting where a lead compound contains the (4-bromophenyl)(4,4-difluoropiperidin-1-yl)methanone moiety, the bromine atom acts as a tracer for late-stage functionalization to improve solubility or reduce hERG liability. The intermediate is purchased in bulk (≥98% purity) and subjected to Pd-catalyzed cyanation (to nitrile), borylation (to boronic ester for subsequent coupling), or direct amination (Buchwald-Hartwig) to generate final API candidates. The 3% purity advantage over generic 95% grade directly impacts the yield and purity of the final API, a critical consideration for IND-enabling toxicology batch preparation.

Academic Core Facility Fragment-Based Drug Discovery (FBDD) Screening Sets

University core facilities tasked with assembling a fragment library for SPR-based screening can include this compound (MW 304.13, XLogP3 = 3.2 [4]) as a 'rule-of-three' compliant fragment that already contains a privileged pharmacophore. The bromine atom enables hit evolution via structure-guided fragment growing (Suzuki coupling), while the difluoropiperidine provides a defined binding vector with reduced basicity, minimizing non-specific binding to phospholipid membranes. This dual functionality makes it a higher-value fragment compared to simple 4-bromobenzamide derivatives.

Quote Request

Request a Quote for (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.